molecular formula C12H21NO3 B2372056 tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate CAS No. 1439896-66-8

tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate

Cat. No. B2372056
CAS RN: 1439896-66-8
M. Wt: 227.304
InChI Key: IKKMVYIICQQNHL-UHFFFAOYSA-N
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Description

“tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate” is a chemical compound with the molecular formula C11H19NO3 . It is also known as “tert-butyl N-({6-azaspiro[2.5]octan-1-yl}methyl)carbamate” and "tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate" .


Molecular Structure Analysis

The molecular structure of “tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate” is characterized by a spirocyclic structure, which includes an oxygen atom and a nitrogen atom in the ring . The molecular weight of this compound is approximately 213.27 g/mol .


Physical And Chemical Properties Analysis

“tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate” is a white crystalline powder . It has a melting point of 55°C to 60°C . More detailed physical and chemical properties may be available in specialized chemical databases or literature.

Scientific Research Applications

  • Crystal Structure Analysis : "tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate" and its derivatives have been studied for their crystal structures. For example, Baillargeon et al. (2017) investigated isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, which included tert-butyl carbamate compounds. They found molecules linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).

  • Photochemical and Thermal Rearrangements : Lattes et al. (1982) researched the photochemical and thermal rearrangement of oxaziridines, which are related to tert-butyl carbamates. They provided evidence supporting the stereoelectronic theory in explaining the regioselectivities observed in these rearrangements (Lattes et al., 1982).

  • Diels-Alder Reactions : Padwa et al. (2003) discussed the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, involving tert-butyl carbamate derivatives. This research contributes to the understanding of amides, carbamates, and heterocycles in organic synthesis (Padwa et al., 2003).

  • Synthesis Techniques : Li et al. (2015) described the thionyl chloride–mediated synthesis of tert-butyl carbamate with Boc-involved neighboring group participation. They highlighted the efficiency and industry reliability of this synthesis method (Li et al., 2015).

  • Chemical Reaction Mechanisms : Volod’kin et al. (1985) studied the reaction of a tert-butyl carbamate derivative with amines, providing insights into the reaction mechanisms and formation of specific compounds (Volod’kin et al., 1985).

  • Catalyzed Cascade Reactions : Wang et al. (2022) conducted research on a photoredox-catalyzed amination using a tert-butyl carbamate derivative, establishing a new cascade pathway for assembling 3-aminochromones (Wang et al., 2022).

  • Detection of Volatile Acids : Sun et al. (2015) synthesized benzothizole modified tert-butyl carbazole derivatives for the detection of volatile acid vapors, highlighting the role of tert-butyl in gel formation and adsorption of analytes (Sun et al., 2015).

  • Polymerization Studies : Kubo et al. (1998) examined the polymerization of spiro compounds, including tert-butyl carbamate derivatives, providing insights into the polymerizability and steric effects of substituents (Kubo et al., 1998).

  • Amino Protecting Groups in Synthesis : Sakaitani and Ohfune (1990) explored the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, contributing to the understanding of chemoselective transformations in organic synthesis (Sakaitani & Ohfune, 1990).

  • Synthetic and Crystallographic Studies : Kant et al. (2015) conducted synthetic and crystallographic studies of carbazole-tert-butyl carbamate derivatives, providing valuable data on molecular conformations and crystal packing interactions (Kant et al., 2015).

Safety and Hazards

The safety information available indicates that “tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate” may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl N-(6-oxaspiro[2.5]octan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-9-8-12(9)4-6-15-7-5-12/h9H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKMVYIICQQNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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